molecular formula C10H14O2Si B3379199 3-(trimethylsilyl)benzoic acid CAS No. 15290-28-5

3-(trimethylsilyl)benzoic acid

Cat. No.: B3379199
CAS No.: 15290-28-5
M. Wt: 194.3 g/mol
InChI Key: IGKYAVPWIPSEPG-UHFFFAOYSA-N
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Description

Significance of Arylsilanes and Benzoic Acid Scaffolds in Synthetic Chemistry and Materials Science

Arylsilanes, organic compounds featuring a silicon atom directly bonded to an aromatic ring, are of paramount importance in both academic and industrial research. They serve as crucial intermediates in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. This reactivity has made them indispensable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Furthermore, the incorporation of arylsilane units into polymers can enhance their thermal stability, chemical resistance, and confer unique optical and electronic properties, making them valuable in the development of advanced materials for fields such as aerospace and electronics. google.mv

The benzoic acid scaffold is another fundamental building block in the chemical sciences. Its presence is widespread in naturally occurring compounds and is a key structural motif in a vast number of synthetic bioactive molecules and pharmaceuticals. The carboxylic acid group provides a handle for a multitude of chemical transformations, including esterification and amidation, allowing for the construction of more complex molecular architectures. nih.gov In materials science, benzoic acid derivatives are utilized in the synthesis of polymers, liquid crystals, and other functional materials, where their rigid aromatic core and reactive carboxyl group can be exploited to control the material's properties. semanticscholar.orgresearchgate.net

The combination of these two key structural motifs in trimethylsilyl-substituted benzoic acids results in a class of compounds that inherits the advantageous properties of both arylsilanes and benzoic acids. The trimethylsilyl (B98337) group can act as a protecting group, a directing group in aromatic substitution reactions, or a modulator of biological activity.

Overview of the Research Landscape for 3-(Trimethylsilyl)benzoic Acid and Related Analogues

Research into this compound and its analogues has revealed a diverse range of applications, from fundamental organic synthesis to the development of novel therapeutic agents and functional materials.

Synthesis and Chemical Properties: The synthesis of this compound and its derivatives is often achieved through the silylation of the corresponding bromobenzoic acid precursors using reagents like trimethylsilyl chloride. google.mv The resulting compounds exhibit characteristic spectroscopic signatures, which have been investigated using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.netnih.govresearchgate.net The trimethylsilyl group can be cleaved under specific conditions, allowing for further functionalization of the aromatic ring.

Applications in Materials Science: One notable application of trimethylsilyl-substituted benzoic acids is in the synthesis of advanced polymers and liquid crystals. For instance, a rod-shaped liquid crystal, 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate, was synthesized from a 4-(trimethylsilylethynyl)benzoic acid intermediate. semanticscholar.org The incorporation of the trimethylsilyl group can influence the mesomorphic properties and thermal stability of these materials.

Medicinal Chemistry and Biological Activity: In the realm of medicinal chemistry, derivatives of trimethylsilyl-substituted benzoic acids have shown promise as potential therapeutic agents. A notable example is the compound 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid, known as TAC-101, which has been investigated for its anticancer properties. researchgate.net While not a direct study of this compound, this highlights the potential of this class of compounds to interact with biological targets. Patents have also been filed for novel benzoic acid derivatives containing trimethylsilyl groups, citing their potential as differentiation-inducing agents for neoplastic cells. google.mv

The versatility of this compound and its analogues as building blocks in organic synthesis and their potential in creating novel materials and therapeutic agents continue to drive research in this exciting area of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trimethylsilylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYAVPWIPSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901599
Record name NoName_731
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trimethylsilyl Benzoic Acid and Its Precursors

Direct Synthesis Strategies

Direct synthetic routes to 3-(trimethylsilyl)benzoic acid primarily involve the formation of the key carbon-silicon bond on the benzoic acid framework. These methods often employ organometallic reagents or transition-metal-catalyzed reactions.

Organometallic Approaches: Grignard Reactions and Aryllithiation Routes

A classic and effective method for the synthesis of this compound utilizes a Grignard reaction. ucalgary.caucalgary.ca This process typically begins with a 3-halobenzoic acid, such as 3-bromobenzoic acid. The carboxylic acid group is first protected, commonly as an ester, to prevent it from reacting with the highly basic Grignard reagent. The protected aryl halide is then treated with magnesium metal in an ethereal solvent to form the corresponding phenylmagnesium bromide derivative. ucalgary.cagmu.edu This Grignard reagent, a potent nucleophile, subsequently reacts with an electrophilic silicon source, most commonly trimethylsilyl (B98337) chloride, to install the trimethylsilyl group at the 3-position of the benzene (B151609) ring. researchgate.net The final step involves the removal of the protecting group to unveil the carboxylic acid, yielding this compound.

Aryllithiation presents another powerful organometallic strategy. This can be accomplished through a halogen-lithium exchange reaction, where a protected 3-halobenzoic acid is treated with an organolithium reagent like n-butyllithium at low temperatures. researchgate.netnih.gov This generates a highly reactive 3-lithiated benzoic acid derivative. Quenching this intermediate with trimethylsilyl chloride affords the desired silylated aromatic compound. researchgate.net Subsequent deprotection of the carboxylic acid group completes the synthesis.

Palladium-Catalyzed Coupling Reactions: Sonogashira Cross-Coupling for Ethynyl (B1212043) Precursors

Palladium-catalyzed cross-coupling reactions offer a versatile and mild approach to forming carbon-carbon bonds, which can be adapted for the synthesis of precursors to this compound. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling, in particular, is used to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgbeilstein-journals.org In this context, a protected 3-halobenzoic acid can be reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orggelest.com This reaction furnishes a 3-((trimethylsilyl)ethynyl)benzoic acid derivative. sigmaaldrich.com While this product contains the trimethylsilyl group, further synthetic modifications, such as reduction of the ethynyl linker, would be necessary to obtain this compound.

Indirect Synthetic Pathways via Functional Group Transformation

Indirect synthetic strategies involve the manipulation of functional groups on either a pre-existing benzoic acid derivative or a silicon-containing aromatic precursor.

Conversion from Other Substituted Benzoic Acids

The synthesis can commence from benzoic acids bearing other functional groups at the 3-position. For instance, 3-aminobenzoic acid can be converted into a diazonium salt, which can then undergo a Sandmeyer reaction to introduce a halogen at the 3-position. google.com This halogenated benzoic acid can then be subjected to the organometallic routes described in section 2.1.1 to introduce the trimethylsilyl group.

Derivatization of Silicon-Containing Aromatic Precursors

An alternative indirect approach starts with an aromatic compound that already possesses the trimethylsilyl group. A notable example is the oxidation of the methyl group of 3-(trimethylsilyl)toluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate. researchgate.net Another viable precursor is 3-(trimethylsilyl)aniline. The amino group can be converted to a nitrile via a Sandmeyer-type reaction, and subsequent hydrolysis of the nitrile function yields the desired carboxylic acid.

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for synthesizing this compound and related compounds. wjpmr.commdpi.com A key area of research is the direct C-H activation and silylation of benzoic acid. nih.govnih.govlookchem.com These reactions, often catalyzed by transition metals, have the potential to form the C-Si bond directly on the benzoic acid backbone without the need for pre-functionalization (e.g., halogenation), thus reducing the number of synthetic steps and the generation of waste. researchgate.netnih.gov

The use of safer solvents and more energy-efficient reaction conditions are also central to green synthetic design. While specific, industrially-scaled green syntheses for this compound are not yet widely reported, the foundational research into C-H functionalization and the use of greener reagents and solvents is paving the way for more sustainable manufacturing processes in the future. mdpi.comrasayanjournal.co.in

Chemical Reactivity and Reaction Mechanisms of 3 Trimethylsilyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of 3-(trimethylsilyl)benzoic acid can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.com The reactivity and orientation of this substitution are influenced by the two substituents already present: the trimethylsilyl (B98337) group (-Si(CH₃)₃) and the carboxylic acid group (-COOH).

The trimethylsilyl group is known to be an ortho-, para-director in electrophilic aromatic substitution, although it is considered a deactivating group. Conversely, the carboxylic acid group is a meta-director and is also deactivating. lkouniv.ac.indoubtnut.com In this compound, these groups are in a meta position to each other. Their directing effects can either reinforce or oppose each other, depending on the position of electrophilic attack. libretexts.org

The trimethylsilyl group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The carboxylic acid group directs incoming electrophiles to the positions meta to it (positions 5). Therefore, the positions activated by the trimethylsilyl group are distinct from the position activated by the carboxylic acid group.

The kinetics of electrophilic aromatic substitution are influenced by the electron-donating or electron-withdrawing nature of the substituents. msu.edu Both the trimethylsilyl and carboxylic acid groups are generally considered deactivating, meaning they decrease the rate of reaction compared to benzene. lkouniv.ac.inresearchgate.net However, the trimethylsilyl group can exhibit a significant ipso-directing effect, where the electrophile attacks the carbon atom to which the silyl (B83357) group is attached. d-nb.info

The regioselectivity is ultimately determined by the relative stability of the intermediate carbocation (arenium ion) formed during the reaction. libretexts.org Attack at the ortho and para positions to the trimethylsilyl group leads to resonance structures where the positive charge can be delocalized, which is a stabilizing factor. lkouniv.ac.in For the carboxylic acid group, meta attack avoids placing the positive charge on the carbon atom directly bonded to the electron-withdrawing carboxyl group, which would be highly destabilizing. lkouniv.ac.in

Detailed research on the specific regioselectivity and kinetics of electrophilic aromatic substitution on this compound is not extensively documented in the provided results. However, based on general principles, a complex mixture of products could be expected, with the precise outcome depending on the specific electrophile and reaction conditions.

A common reaction for aryltrimethylsilanes is protodesilylation, which involves the cleavage of the aromatic carbon-silicon bond and its replacement with a hydrogen atom. acs.org This reaction is a type of electrophilic aromatic substitution where the proton acts as the electrophile. d-nb.info

Protodesilylation can be facilitated by strong acids. For instance, trifluoroacetic acid is a common reagent for this purpose. datapdf.com The mechanism is analogous to other electrophilic aromatic substitutions, proceeding through an arenium ion intermediate. d-nb.info

Alternative, milder, and more environmentally friendly methods for protodesilylation have been developed. One such method involves the use of montmorillonite (B579905) KSF clay, which can effect the cleavage of the Ar-Si bond in aryl trimethylsilanes at room temperature in the absence of a solvent. acs.org This method has been shown to be superior to traditional methods using reagents like trifluoroacetic acid or fluoride (B91410) salts in terms of reaction rate and yield. acs.org

The general pathway for acid-catalyzed protodesilylation is as follows:

Protonation of the aromatic ring, often at the ipso-position (the carbon bearing the trimethylsilyl group).

Formation of a Wheland intermediate (a resonance-stabilized carbocation).

Departure of the trimethylsilyl group, often as a trimethylsilyl cation which is then trapped by a nucleophile, to restore the aromaticity of the ring, yielding benzoic acid.

Base-catalyzed desilylation is also possible. Strong organic bases like phosphazene bases can promote the functionalization of aryltrimethylsilanes by activating the C-Si bond, leading to the formation of an aryl anion that can then react with electrophiles. thieme-connect.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions of this functional group, including esterification, amidation, and conversion to acyl halides and anhydrides.

Esterification of carboxylic acids can be achieved through various methods. A common laboratory method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach is the use of alkylating agents.

Trimethylsilyldiazomethane (TMSD) is a reagent that can be used for the esterification of carboxylic acids. researchgate.net The reaction proceeds via an initial proton transfer from the carboxylic acid to the basic TMSD to form a diazonium ion and a carboxylate. The carboxylate then acts as a nucleophile to displace nitrogen gas, forming the methyl ester. researchgate.net

Another method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.comchemrxiv.org In this reaction, the carboxylic acid protonates the imidate, which then eliminates trichloroacetamide (B1219227) to form a β-silyl carbocation. The carboxylate then adds to this carbocation to form the 2-(trimethylsilyl)ethyl (TMSE) ester. mdpi.comchemrxiv.org The presence of electron-withdrawing groups on the benzoic acid can lead to higher yields in this type of reaction. mdpi.com

A plausible mechanism for the esterification of this compound with an alcohol (R'OH) under acidic conditions (H⁺) would be the Fischer esterification:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack by the alcohol on the carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

Amides can be synthesized from carboxylic acids and amines. A direct amidation protocol can be achieved using trimethylsilyl azide (B81097) (TMSN₃) as a promoter. arkat-usa.org This method is efficient for a variety of carboxylic acids and amines, proceeding at room temperature. arkat-usa.org

The proposed mechanism for this reaction involves the following steps: arkat-usa.org

The carboxylic acid reacts with trimethylsilyl azide in the presence of a base, such as triethylamine (B128534), to form an acyl azide intermediate in situ.

The amine then performs a nucleophilic attack on the carbonyl carbon of the acyl azide.

The leaving group (N₃⁻) departs, and after proton transfer, the amide is formed.

Control experiments have shown that the reaction does not proceed in the absence of trimethylsilyl azide or the base. arkat-usa.org This highlights the role of the in situ generated acyl azide as a key intermediate.

Other methods for amidation include the use of boronic acid catalysts or tetramethyl orthosilicate (B98303) (TMOS), which activates the carboxylic acid by forming a silyl ester intermediate. organic-chemistry.org

Acyl Halides: Carboxylic acids can be converted to more reactive acyl halides, which are valuable synthetic intermediates. orgoreview.com The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). orgoreview.comresearchgate.net

The mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group (a chlorosulfite intermediate). A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acyl chloride. orgoreview.com

For this compound, the reaction would be: C₁₀H₁₄O₂Si + SOCl₂ → C₁₀H₁₃OClSi + SO₂ + HCl

Anhydrides: Symmetrical acid anhydrides can be formed from carboxylic acids using various dehydrating agents. researchgate.net A common method for forming mixed or symmetrical anhydrides involves the reaction of a silyl carboxylate with an acyl halide. google.com For example, reacting trimethylsilyl benzoate (B1203000) with benzoyl chloride yields benzoic anhydride (B1165640). google.com

A plausible route to the anhydride of this compound would involve first converting the carboxylic acid to its trimethylsilyl ester, followed by reaction with the corresponding acyl chloride. Alternatively, mixed anhydrides can be formed by reacting the carboxylic acid with another acid chloride in the presence of a base. thieme-connect.de

Another approach involves the use of activating agents like methanesulfonyl chloride and triethylamine to generate the anhydride from the carboxylic acid. thieme-connect.de

Transformations of the Trimethylsilyl Moiety

While the trimethylsilyl (TMS) group is often regarded as chemically robust and is frequently used as a protecting group, it can participate in specific chemical transformations, including cleavage, exchange, and polymerization reactions. uni-rostock.de

Cleavage and Exchange Reactions

The silicon-carbon bond in aryl-trimethylsilyl compounds can be selectively cleaved under certain conditions. Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for this purpose due to the high strength of the silicon-fluorine bond that is formed. thieme-connect.de This reaction is a cornerstone of silyl group deprotection in organic synthesis. Additionally, strong acids can also effect the cleavage of the trimethylsilyl group from the aromatic ring. thieme-connect.de

Beyond simple cleavage, the TMS group can undergo exchange reactions. For instance, in the presence of Lewis acids, a methyl group on the silicon atom can be exchanged for other substituents. Research on related aminopnictanes has shown that in the presence of silver triflate (AgOTf), a methyl/triflate exchange can occur at the TMS group. uni-rostock.de While generally considered inert, this reactivity highlights that the TMS substituent can be modified without being completely removed from the parent molecule. uni-rostock.de

Silicon-Mediated Condensation Polymerizations

Silylated benzoic acid derivatives are valuable monomers in silicon-mediated condensation polymerizations for creating complex polymer architectures. This method facilitates the synthesis of polyesters and poly(ester-amide)s under specific conditions. For example, the acylation of N,O-bistrimethylsilyl-3-aminobenzoic acid with 3-acetoxybenzoylchloride yields a monomer that can be polycondensed in situ at high temperatures (260-280°C). tandfonline.com This approach has been successfully used to produce linear, four-arm star-shaped, and hyperbranched poly(ester-amide)s. tandfonline.comacs.org

The polycondensation of trimethylsilyl 3,5-diacetoxybenzoate is another example that leads to the formation of star-shaped and hyperbranched polyesters. acs.org These polymerization reactions demonstrate the utility of the trimethylsilyl group as a reactive handle to facilitate the formation of macromolecules with tailored structures and properties, such as high glass-transition temperatures and good solubility in polar organic solvents. tandfonline.com

Table 1: Examples of Silicon-Mediated Polymerizations

Monomer(s) Polymer Architecture Resulting Polymer Type Reference
N,O-bistrimethylsilyl-3-aminobenzoic acid and 3-acetoxybenzoylchloride Linear, Star-Shaped Poly(ester-amide) tandfonline.com
Acylation product of N,O-bistrimethylsilyl-3-amino benzoic acid with 3,5-bisacetoxybenzoylchloride Hyperbranched Poly(ester-amide) tandfonline.com
Trimethylsilyl 3,5-diacetoxybenzoate Star-Shaped, Hyperbranched Polyester acs.org

Radical Reactions and Photoredox Catalysis

Benzoic acids have been identified as suitable substrates for photoinduced decarboxylative radical reactions. acs.org This transformation is typically achieved using organic photoredox catalysts under visible or UV light irradiation. The reaction is believed to proceed through a single-electron transfer (SET) mechanism, which promotes the generation of an aryl radical via decarboxylation. acs.orgresearchgate.net

This catalytic cycle allows the aryl radical generated from this compound to engage in a variety of synthetic applications. These applications include the formation of new carbon-carbon bonds through addition to electron-deficient alkenes or the synthesis of arylboronate esters. acs.org The versatility of this method is demonstrated by its compatibility with a diverse range of benzoic acid derivatives. acs.org The use of photoredox catalysis provides a mild pathway to access highly reactive acyl and aryl radical intermediates that were previously difficult to generate. nih.gov

Table 2: General Mechanism of Photoredox-Catalyzed Decarboxylation of Benzoic Acids

Step Process Description Reference
1. Excitation Photocatalyst (PC) -> PC* The photocatalyst absorbs light and is promoted to an excited state. researchgate.net
2. Electron Transfer Benzoic Acid + PC* -> Benzoic Acid Radical Cation + PC Radical Anion The excited photocatalyst engages in a single-electron transfer with the benzoic acid. acs.org
3. Decarboxylation Benzoic Acid Radical Cation -> Aryl Radical + CO₂ The resulting radical cation undergoes decarboxylation to form an aryl radical. acs.org
4. Radical Transformation Aryl Radical + Substrate -> Product The aryl radical reacts with another substrate (e.g., an alkene) to form the final product. acs.org
5. Catalyst Regeneration PC Radical Anion -> PC The photocatalyst is regenerated to complete the catalytic cycle. researchgate.net

Mechanistic Investigations of Elimination Reactions Involving Trimethylsilyl Bromide

Mechanistic studies on related compounds provide insight into the role of trimethylsilyl bromide (TMSBr) in elimination and deprotection reactions. TMSBr is a key reagent for converting alkyl phosphonate (B1237965) esters into their corresponding phosphonic acids in a two-step process. beilstein-journals.org

In the first step, the alkyl phosphonate is treated with TMSBr, which transforms it into a trimethylsilyl phosphonate intermediate. This step is typically quantitative. beilstein-journals.org The second step involves the selective cleavage (methanolysis) of the trimethylsilyl ester intermediate using a solvent like methanol (B129727). This process yields the final phosphonic acid while leaving other potentially sensitive functional groups, such as methacrylate (B99206) esters, intact. beilstein-journals.org This two-step deprotection mechanism, where TMSBr serves to form a readily cleavable silyl ester, is a well-established protocol. The high reactivity of the silicon-bromine bond and the lability of the resulting silyl ester are central to the success of this transformation.

Table 3: Two-Step Deprotection Mechanism Involving Trimethylsilyl Bromide

Step Reagents Intermediate/Product Description Reference
1 Substrate (Alkyl Phosphonate) + Trimethylsilyl Bromide (TMSBr) Trimethylsilyl Phosphonate Ester The alkyl ester is converted into a silyl ester intermediate. beilstein-journals.org
2 Trimethylsilyl Phosphonate Ester + Methanol Phosphonic Acid The silyl ester is cleaved by methanolysis to yield the final acid. beilstein-journals.org

Derivatives and Functionalization of 3 Trimethylsilyl Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxyl group of 3-(trimethylsilyl)benzoic acid is readily converted into ester and amide functionalities, which are fundamental transformations in organic synthesis.

Esterification is a common reaction, often carried out using methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. sphinxsai.com For instance, the reaction of a benzoic acid derivative with methanol (B129727) in the presence of hydrogen chloride gas can produce a high yield of the corresponding methyl ester. sphinxsai.com The trimethylsilyl (B98337) group is generally stable under these conditions. Another approach involves the formation of trimethylsilyl esters. researchgate.netnih.gov

Amide synthesis from this compound can be achieved through various coupling methods. A one-pot protocol for amide synthesis involves the use of trimethylsilyl azide (B81097) as a promoter, which reacts with the carboxylic acid to form an in situ acyl azide intermediate. arkat-usa.org This intermediate then reacts with an amine to furnish the desired amide in excellent yields under mild, metal-free conditions at room temperature. arkat-usa.org This method is advantageous due to its operational simplicity and the formation of volatile byproducts that are easily removed. arkat-usa.org Other general methods for amide formation from benzoic acid derivatives include reacting the acid with an amine, sometimes after converting the acid to a more reactive species like an acid chloride. sphinxsai.comncat.edu For example, 3,5-bis(trimethylsilyl)benzoic acid can be converted to its acid chloride using thionyl chloride and then reacted with an amine like methyl p-aminobenzoate to form the corresponding amide. google.comgoogle.mv

Derivative TypeReagentsKey Features
EstersAlcohol, Acid Catalyst (e.g., HCl)Fischer-Speier esterification method.
Trimethylsilyl EstersSilylating agentsFormation of silyl-protected carboxyl group. researchgate.netnih.gov
AmidesTrimethylsilyl azide, Amine, Et3NOne-pot, metal-free synthesis via acyl azide intermediate. arkat-usa.org
AmidesThionyl chloride, Amine, Triethylamine (B128534)Synthesis via acid chloride intermediate. google.comgoogle.mv

Halogenated and Sulfonyl-Functionalized Derivatives

The introduction of halogen and sulfonyl groups onto the this compound scaffold can significantly alter its electronic properties and provide handles for further chemical transformations.

Halogenated derivatives of benzoic acids are important synthetic intermediates. researchgate.net While specific examples for the direct halogenation of this compound are not detailed in the provided sources, general methods for the halogenation of aromatic rings can be applied, taking into account the directing effects of the existing substituents.

More specifically, sulfonyl-functionalized derivatives have been synthesized. A notable example is 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid . sigmaaldrich.com This trifunctional building block contains an aryl sulfonyl fluoride (B91410), an alkyne tag, and a carboxylic acid. sigmaaldrich.com It is designed for chemical probe synthesis, where the carboxylic acid can be linked to a ligand or pharmacophore. sigmaaldrich.com The sulfonyl fluoride group allows for covalent modification of biological targets through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and the alkyne provides a point for downstream applications via click chemistry. sigmaaldrich.com

The synthesis of sulfonamide derivatives is also a key area of research. nih.gov Generally, these are prepared by reacting a substituted benzoic acid with a sulfonyl-containing moiety. For instance, 3-sulfonamido benzoic acid derivatives have been developed as P2Y14R antagonists. nih.gov The synthesis often involves coupling an aminobenzoic acid with a sulfonyl chloride.

Functional GroupExample CompoundSynthetic Utility
Sulfonyl Fluoride3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acidTrifunctional building block for chemical probe synthesis via SuFEx chemistry. sigmaaldrich.com
Sulfonamide3-Sulfonamido benzoic acid derivativesInvestigated as receptor antagonists. nih.gov

Propargyl and Ethynyl (B1212043) Derivatives and their Chemical Transformations

The introduction of propargyl and ethynyl groups onto the benzoic acid core provides valuable functionalities for cross-coupling reactions and the synthesis of more complex molecules. The trimethylsilyl group is often used as a protecting group for terminal alkynes.

Ethynylated benzoic acid derivatives can be synthesized via palladium-catalyzed cross-coupling reactions. acs.org For example, the Sonogashira coupling of a halo-benzoic acid with (trimethylsilyl)acetylene is a common method to introduce a trimethylsilyl-protected ethynyl group. harvard.edu The trimethylsilyl group stabilizes the alkyne and can be selectively removed with a mild base to reveal the terminal alkyne for further reactions. harvard.edu Specific examples include 3-[(Trimethylsilyl)ethynyl]benzoic acid and 2-Ethynyl-3-trimethylsilylbenzoic acid . bldpharm.comnih.gov

The propargyl group is another versatile functional group that can be introduced into organic molecules. nih.govmdpi.com The synthesis of propargyl derivatives often involves the reaction of a nucleophile with a propargylic electrophile, such as propargyl bromide. mdpi.comnih.gov For instance, the O-alkylation of a hydroxy-benzoic acid ester with propargyl bromide can yield a propargyloxy derivative, as seen in the synthesis of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. unimi.it These propargyl derivatives can then undergo various chemical transformations, including cyclization reactions. unimi.it

DerivativeSynthetic MethodKey Transformations
EthynylSonogashira coupling with (trimethylsilyl)acetyleneDesilylation to terminal alkyne, further coupling reactions. acs.orgharvard.edu
PropargylAlkylation with propargyl halidesCyclization reactions, click chemistry. unimi.it

Conjugates with Other Organic Scaffolds

The functional groups on this compound allow for its conjugation to other organic molecules, creating hybrid structures with potentially enhanced or novel properties.

An important example is the development of TAC-101 (4-[3,5-Bis(trimethylsilyl)benzamido]benzoic acid) . In this molecule, a benzoic acid moiety is linked via an amide bond to a 3,5-bis(trimethylsilyl)benzoyl group. The presence of the two trimethylsilyl groups on the benzamide (B126) portion is reported to enhance the binding affinity to retinoic acid receptors (RARs), leading to apoptosis-inducing effects in cancer cells. This highlights the role of silyl (B83357) groups in modulating pharmacokinetic properties.

Another example involves the synthesis of amide derivatives of 3-aryl-3H-benzopyrans, where a benzoic acid derivative is coupled to a benzopyran scaffold. nih.gov These conjugates have been investigated for their potential biological activities. nih.gov

Polymers and Poly(ester-amide)s Derived from this compound Monomers

This compound and its derivatives serve as valuable monomers for the synthesis of various polymers, particularly poly(ester-amide)s. The silyl groups can facilitate polymerization reactions and influence the properties of the resulting polymers.

Poly(ester-amide)s (PEAs) combine the beneficial properties of both polyesters and polyamides and are often biodegradable and biocompatible. nih.govresearchgate.net Silicon-mediated polycondensation is an effective method for synthesizing these polymers. tandfonline.com For example, the acylation of N,O-bistrimethylsilyl-3-aminobenzoic acid with 3-acetoxybenzoylchloride yields a monomer that can be polycondensed at high temperatures to form linear poly(ester-amide)s. tandfonline.com This approach can be extended to create more complex architectures like star-shaped and hyperbranched polymers by using multifunctional monomers. tandfonline.comtandfonline.com These silylated monomers often lead to polymers with good solubility in polar organic solvents and high glass-transition temperatures. tandfonline.com

Furthermore, other types of polymers can be synthesized from silylated benzoic acid derivatives. For instance, organosilicon polymers containing benzoic acid esters have been developed for use as UV radiation-protecting agents. google.com The incorporation of silyl groups can also lead to polymers with increased thermal stability and other modified physicochemical properties. tandfonline.comresearchgate.net

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For 3-(trimethylsilyl)benzoic acid, ¹H, ¹³C, and ²⁹Si NMR studies are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons and the trimethylsilyl (B98337) (TMS) group protons. The protons of the TMS group, being in a magnetically shielded environment, would appear as a sharp singlet in the upfield region, typically around 0.25 ppm. The aromatic protons would show more complex splitting patterns in the downfield region, generally between 7.5 and 8.5 ppm. The substitution at the meta position leads to a distinct set of multiplicities for the four aromatic protons. For comparison, the ¹H NMR spectrum of benzoic acid in CDCl₃ shows signals for the aromatic protons at approximately 8.20 (d), 7.68 (t), and 7.55 (t) ppm, and a broad singlet for the acidic proton above 11 ppm rsc.orgdocbrown.info.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum of this compound would feature signals for the nine methyl carbons of the TMS group, the six aromatic carbons, and the carboxylic acid carbon. The methyl carbons of the TMS group are expected to resonate at a high field, typically around -1 to -2 ppm. The aromatic carbons will appear in the range of 128-140 ppm, with the carbon attached to the silicon atom (ipso-carbon) showing a characteristic chemical shift. The carboxylic carbon is the most deshielded and is anticipated to appear around 172 ppm. For reference, the carboxylic carbon of benzoic acid resonates at approximately 172.60 ppm in CDCl₃ rsc.org.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon nucleus in this compound would provide direct evidence of the trimethylsilyl group's electronic environment. The ²⁹Si chemical shift for trimethylsilyl groups attached to an aromatic ring typically falls within a well-defined range. While the specific value for this compound is not reported in the available literature, related arylsilanes exhibit ²⁹Si chemical shifts in the range of -5 to -10 ppm relative to tetramethylsilane (B1202638) (TMS) huji.ac.ilpascal-man.comucsb.edu.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-Si(CH₃)₃~0.25 (s, 9H)~-1.5
Aromatic CH~7.5 - 8.5 (m, 4H)~128 - 140
Aromatic C-COOH-~130 - 135
Aromatic C-Si-~140 - 145
-COOH>11 (br s, 1H)~172

Note: These are predicted values based on analogous compounds and general chemical shift trends. Experimental verification is required.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring.

HSQC: An HSQC experiment would correlate the signals of the aromatic protons directly to their attached carbon atoms.

While specific 2D NMR studies on this compound were not found in the surveyed literature, the application of these techniques is a standard and essential step in the complete structural characterization of such molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and trimethylsilyl groups, as well as the substituted benzene ring. Key expected vibrational modes include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded dimers stmarys-ca.edudocbrown.info.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹ stmarys-ca.edudocbrown.info.

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the methyl groups of the TMS moiety just below 3000 cm⁻¹.

Characteristic Si-C stretching and CH₃ rocking vibrations for the trimethylsilyl group, typically observed in the regions of 1250 cm⁻¹ and 840 cm⁻¹, respectively.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for characterizing this compound. The symmetric vibrations of the benzene ring and the Si-C bond are often strong in the Raman spectrum. The C=C stretching modes of the aromatic ring would be prominent. A Raman spectrum of benzoic acid shows a strong band around 1000 cm⁻¹ corresponding to the ring breathing mode researchgate.net.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)
Carboxylic AcidC=O stretch1700 - 1680
Aromatic RingC-H stretch>3000
TrimethylsilylC-H stretch<3000
TrimethylsilylSi-CH₃ symmetric deformation~1250
TrimethylsilylSi-C stretch~840
Aromatic RingC=C stretch1600 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would provide a wealth of structural data.

Interactive Data Table: Expected Key Fragments in the EI Mass Spectrum

m/z Proposed Fragment Description
194[C₁₀H₁₄O₂Si]⁺Molecular Ion (M⁺)
179[M - CH₃]⁺Loss of a methyl group from TMS
149[M - COOH]⁺Loss of the carboxylic acid group
73[Si(CH₃)₃]⁺Trimethylsilyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound has not been found in the surveyed literature, valuable insights can be drawn from related structures.

The crystal structure of the analogous compound, 4-(trimethylgermyl)benzoic acid, has been determined and is reported to be isostructural with the silicon analogue nih.gov. In the solid state, this compound forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules nih.gov. It is highly probable that this compound adopts a similar dimeric structure in the crystalline phase. The bond lengths and angles within the benzene ring and the trimethylsilyl group would be expected to be within the normal ranges for such moieties.

Spectroscopic Analysis of Derivatives and Reaction Intermediates

The spectroscopic characterization of derivatives and reaction intermediates of this compound is essential for understanding its reactivity and for monitoring chemical transformations.

For instance, the esterification of this compound with methanol (B129727) would yield methyl 3-(trimethylsilyl)benzoate. The ¹H NMR spectrum of this ester would show a new singlet for the methoxy (B1213986) protons at around 3.9 ppm, and the broad acidic proton signal would disappear. The ¹³C NMR would show a corresponding methoxy carbon signal at approximately 52 ppm. The IR spectrum would exhibit a C=O stretching frequency for the ester at a slightly higher wavenumber (around 1720 cm⁻¹) compared to the carboxylic acid.

Another important derivative is the acid chloride, 3-(trimethylsilyl)benzoyl chloride, which could be an intermediate in various syntheses. Its formation would be indicated in the IR spectrum by the appearance of a strong C=O stretching band at a significantly higher frequency, typically around 1780-1760 cm⁻¹.

Spectroscopic monitoring of reactions, such as the reduction of the carboxylic acid to an alcohol, would show characteristic changes. For example, upon reduction to [3-(trimethylsilyl)phenyl]methanol, the C=O stretching band in the IR spectrum would disappear and be replaced by a broad O-H stretching band for the alcohol. In the ¹H NMR, a new signal for the benzylic CH₂OH protons would appear, and the carboxylic acid proton signal would be absent.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular structure and energy.

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of organic compounds due to its balance of accuracy and computational cost. vjst.vn For 3-(trimethylsilyl)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(2d,p), are used to determine its optimal three-dimensional structure. vjst.vnvjst.vn

These calculations yield key geometrical parameters. The results would be expected to show the planarity of the benzene (B151609) ring and the carboxylic acid group, with specific bond lengths and angles influenced by the bulky trimethylsilyl (B98337) substituent at the meta-position. The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. vjst.vnniscpr.res.in A smaller energy gap generally implies higher reactivity.

Illustrative DFT-Calculated Geometrical Parameters for this compound

This table presents hypothetical data based on typical values for similar structures, as specific computational studies on this molecule are not widely published.

ParameterAtom 1Atom 2Value
Bond Length (Å)C(ring)-Si~1.87
Bond Length (Å)Si-C(methyl)~1.89
Bond Length (Å)C(ring)-C(carboxyl)~1.49
Bond Length (Å)C=O~1.21
Bond Angle (°)C(ring)-Si-C(methyl)~109.5
Bond Angle (°)C(ring)-C(ring)-Si~121.0

Hartree-Fock (HF) theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While generally less accurate than DFT for many applications because it does not account for electron correlation, HF is a foundational method often used as a starting point for more advanced calculations. arxiv.org It provides valuable insights into electronic properties such as orbital energies and electron distribution. researchgate.net In studies of benzoic acid derivatives, HF calculations have been used alongside DFT to optimize crystal structures and analyze molecular properties. researchgate.netniscpr.res.in For this compound, HF calculations could be employed to compute its dipole moment, polarizability, and other electronic descriptors that govern its interaction with external electric fields and solvents.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) and Comparison with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, which can aid in structure elucidation and the interpretation of experimental spectra. acs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in structural chemistry. mdpi.comdoaj.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can provide theoretical chemical shifts. acs.org For this compound, these calculations would predict the specific resonances for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the trimethylsilyl group's methyls. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign spectral peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. vjst.vngoogle.com It calculates the energies of electronic transitions from the ground state to various excited states. vjst.vn For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions within the aromatic ring and carboxyl group. These theoretical spectra can be compared with experimental measurements to understand the electronic transitions. nih.govresearchgate.net

Illustrative Predicted vs. Experimental Spectroscopic Data

This table shows the type of data generated in such a comparative study. The experimental values are hypothetical.

ParameterPredicted ValueExperimental Value
¹H NMR δ (COOH)~12-13 ppm12.5 ppm
¹H NMR δ (Si(CH₃)₃)~0.2-0.3 ppm0.25 ppm
¹³C NMR δ (C=O)~170-175 ppm172 ppm
UV-Vis λmax~235 nm, 280 nm238 nm, 282 nm

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is instrumental in exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. github.io A transition state is a first-order saddle point on this surface and represents the energy maximum along the reaction coordinate. github.io

For reactions involving this compound, such as esterification or electrophilic aromatic substitution, computational methods can be used to:

Calculate the activation energies, which determine the reaction rate.

Visualize the geometry of the transition state structure.

Determine whether a reaction proceeds through a stepwise or concerted mechanism.

For instance, in a study of the reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides, computational methods were used to explore the regioselectivity and molecular mechanism of the cycloaddition. mdpi.com Similar approaches could clarify the reactivity and reaction pathways for this compound. dntb.gov.uarsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govscribd.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen of the carboxylic acid group, identifying it as a primary site for protonation and hydrogen bonding. vjst.vnniscpr.res.in The acidic proton would be a region of high positive potential (blue). The aromatic ring would exhibit negative potential above and below the plane, characteristic of π-systems, while the trimethylsilyl group would influence the potential distribution on the ring. researchgate.net

Studies on the Electrical and Steric Effects of the Trimethylsilyl Group

The trimethylsilyl (-Si(CH₃)₃) group significantly influences the properties of the benzoic acid molecule through both electrical and steric effects.

Steric Effects: The trimethylsilyl group is sterically bulky. This bulk can hinder the approach of reagents to adjacent positions on the aromatic ring and can influence the conformation of the molecule, particularly the orientation of the carboxylic acid group relative to the ring. In reactions, this steric hindrance can affect reaction rates and product distributions.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contribution of 3-(trimethylsilyl)benzoic acid to date is its existence as a commercially available, well-defined chemical building block. Its structure is valuable, offering two distinct and reactive functional groups: a carboxylic acid and an aryl-trimethylsilyl group. The carboxylic acid is a classical handle for forming amides, esters, and other derivatives, while the trimethylsilyl (B98337) (TMS) group can influence the electronic properties of the aromatic ring, provide steric bulk, and serve as a synthetic precursor for other functional groups through known organosilicon reactions.

Despite this inherent potential, a profound research gap exists in the scientific literature. There is a notable absence of dedicated studies investigating the unique properties and applications of this compound itself. The current body of knowledge is largely confined to its cataloging and availability for purchase. Key research gaps include:

Biological Activity: A near-complete lack of screening and toxicological data. The pharmacological profile of the compound is unknown.

Material Properties: No studies have been published on its use as a monomer for polymers (e.g., polyesters or polyamides) or as an additive to modify the properties of existing materials.

Detailed Reactivity: While the reactivity of benzoic acids and aryl-silanes are independently well-understood, specific studies detailing the unique reactivity or synthetic utility of this particular combination in one molecule are scarce.

Physicochemical Characterization: Beyond basic identifiers, in-depth characterization of its properties, such as its coordination chemistry with metals or its behavior in supramolecular assemblies, is yet to be explored.

The table below summarizes the basic chemical identifiers for this compound.

PropertyValue
CAS Number 15290-28-5 bldpharm.comsigmaaldrich.com
Molecular Formula C₁₀H₁₄O₂Si bldpharm.com
Molecular Weight 194.31 g/mol bldpharm.com
IUPAC Name This compound
Canonical SMILES CSi(C)C1=CC(=CC=C1)C(=O)O

Emerging Areas for Investigation of this compound

The structural features of this compound suggest several promising avenues for future investigation, leveraging established principles from related fields.

Medicinal Chemistry: Benzoic acid derivatives are a cornerstone of drug discovery. The introduction of a TMS group at the 3-position offers a unique scaffold for creating new chemical entities. Future research could focus on synthesizing libraries of amides and esters for biological screening. The TMS group provides a site for metabolic stabilization or for modulation of lipophilicity, which are key parameters in drug design. Its potential could be explored in areas where other benzoic acid derivatives have shown promise, such as in the development of anti-inflammatory or anticancer agents. For instance, the related compound 4-[3,5-Bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) has been investigated for its chemopreventive effects in colon carcinogenesis, suggesting that silylated benzoic acid structures are of interest in oncology nih.gov.

Materials Science: The incorporation of silicon into polymers can enhance thermal stability, flame retardancy, and surface hydrophobicity. This compound could serve as a novel monomer in the synthesis of specialty polymers like aromatic polyesters or polyamides. The resulting materials could have applications in high-performance coatings, advanced composites, or as gas-permeable membranes.

Organic Synthesis: The compound is an ideal substrate for exploring synthetic methodologies. The TMS group is a versatile functional handle that can be substituted in the presence of fluoride (B91410) or under palladium catalysis (e.g., Hiyama coupling) to form new carbon-carbon bonds. Furthermore, it can act as a bulky ortho-directing group for further electrophilic aromatic substitution, enabling the synthesis of complex, multi-substituted aromatic compounds that are otherwise difficult to access.

Potential for Novel Methodologies and Applications in Interdisciplinary Fields

Looking beyond discrete applications, this compound could become a valuable tool in the development of new scientific methodologies and for fostering interdisciplinary research.

Novel Synthetic Methodologies: There is potential for the development of orthogonal, one-pot synthetic strategies that selectively functionalize the carboxylic acid and the C-Si bond. Such methodologies would be highly valuable for the rapid generation of molecular libraries for high-throughput screening in drug and materials discovery.

Chemical Biology: The compound could serve as a foundational fragment in fragment-based drug discovery (FBDD). Furthermore, by attaching linkers to the carboxylic acid, it could be developed into a chemical probe. The TMS group offers a unique, relatively inert, and sterically defined feature for probing the binding pockets of proteins and other biological macromolecules.

Supramolecular Chemistry and Crystal Engineering: The benzoic acid moiety is a well-established hydrogen-bond donor and acceptor, capable of forming predictable self-assembling structures like dimers or chains. The bulky, non-polar trimethylsilyl group could be used to control the packing of these structures in the solid state, allowing for the rational design of molecular crystals with specific topologies and properties. This could lead to applications in areas such as gas storage, separation, or the development of novel porous organic materials.

Q & A

(B) What are the most reliable synthetic routes for preparing 3-(trimethylsilyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Use 3-bromobenzoic acid with trimethylsilyl boronic acid derivatives under Pd catalysis (e.g., PdCl₂ with ligands like SPhos). Optimize temperature (80–100°C) and solvent (toluene/ethanol mixtures) for cross-coupling efficiency .
  • Direct Silylation: React 3-hydroxybenzoic acid with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) in anhydrous THF. Monitor reaction progress via TLC to avoid over-silylation.
  • Critical Parameters: Purity of boronic acid derivatives, catalyst loading (1–5 mol%), and inert atmosphere (N₂/Ar) are key to achieving yields >70%.

(A) How can crystallographic data for this compound be refined when dealing with weak diffraction patterns or twinning?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution data, especially if the compound forms small or weakly diffracting crystals.
  • Refinement Tools: Employ SHELXL for small-molecule refinement. For twinned data, apply the TwinLaw matrix in SHELXL to model pseudo-merohedral twinning .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values <5% for high reliability.

(B) What spectroscopic techniques are most effective for characterizing the silyl group in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The trimethylsilyl (TMS) group shows a singlet at ~0.3 ppm (¹H) and 1–5 ppm (¹³C). Confirm absence of splitting to verify no adjacent protons.
  • IR Spectroscopy: Look for Si-C stretching vibrations at 1250–700 cm⁻¹ and compare with reference spectra of TMS-containing analogs.
  • Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks, ensuring accurate mass matches theoretical values (C₁₀H₁₄O₂Si: 214.0764).

(A) How can researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer:

  • Standardized Protocols: Adopt gravimetric or UV-Vis methods under controlled temperature (±0.1°C) and solvent purity (HPLC-grade). For example, compare solubility in DMSO vs. chloroform using saturated solutions filtered through 0.22 µm membranes .
  • Thermodynamic Modeling: Apply the van’t Hoff equation to correlate solubility with temperature. Discrepancies may arise from polymorphic forms—validate via PXRD.
  • Report Variables: Document solvent batch, equilibration time (≥24 hrs), and agitation method (sonication vs. stirring).

(B) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. The compound may hydrolyze to release silicic acid, which is irritant .
  • Ventilation: Conduct reactions in a fume hood due to potential volatility of silyl ether byproducts.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

(A) What strategies can mitigate low yields in the catalytic silylation of benzoic acid derivatives?

Methodological Answer:

  • Catalyst Screening: Test Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) with bulky ligands (XPhos) to reduce steric hindrance from the TMS group.
  • Moisture Control: Pre-dry solvents (molecular sieves) and reagents (TMSCl distilled under Ar). Hydrolysis of silyl reagents is a common yield-limiting factor .
  • Microwave Assistance: Explore microwave-assisted synthesis (100–120°C, 30 mins) to accelerate coupling kinetics.

(B) How does the trimethylsilyl group influence the acidity and reactivity of the benzoic acid moiety?

Methodological Answer:

  • Acidity Studies: Measure pKa via potentiometric titration in water/DMSO mixtures. The electron-donating TMS group is expected to slightly decrease acidity (higher pKa) compared to unsubstituted benzoic acid.
  • Reactivity in Esterification: Compare reaction rates with MeOH/H⁺ vs. DCC/DMAP. The TMS group may sterically hinder nucleophilic attack, requiring longer reaction times.

(A) Can this compound serve as a precursor for bioorthogonal probes or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Bioorthogonal Probes: Functionalize the carboxylate group with NHS esters for protein conjugation. The TMS group enhances lipophilicity, improving cell membrane permeability—validate via fluorescence microscopy .
  • MOF Synthesis: React with Zn(NO₃)₂ or ZrCl₄ under solvothermal conditions. The TMS group may act as a directing agent for pore structure; characterize via BET surface area analysis.

(B) What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel with hexane/ethyl acetate (3:1) gradient. The TMS group increases hydrophobicity, requiring higher non-polar solvent ratios.
  • HPLC: Employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Retention times >10 mins ensure separation from desilylated byproducts.

(A) How can computational modeling predict the supramolecular interactions of this compound in crystal packing?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 to optimize geometry at the B3LYP/6-31G(d) level. Analyze Hirshfeld surfaces for dominant C-H···O and Si-C interactions.
  • Crystal Packing Prediction: Leverage Mercury CSD software to simulate dimer formation via carboxylate hydrogen bonding. Compare with experimental PXRD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.